N'~3~,N'~5~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]-2,6-dimethyl-3,5-pyridinedicarbohydrazide
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Overview
Description
N’~3~,N’~5~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]-2,6-dimethyl-3,5-pyridinedicarbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a pyridine ring through methylene bridges, making it a significant molecule for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~3~,N’~5~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]-2,6-dimethyl-3,5-pyridinedicarbohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 2,6-dimethyl-3,5-pyridinedicarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’~3~,N’~5~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]-2,6-dimethyl-3,5-pyridinedicarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N’~3~,N’~5~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]-2,6-dimethyl-3,5-pyridinedicarbohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’~3~,N’~5~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]-2,6-dimethyl-3,5-pyridinedicarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’~3~,N’~5~-bis[(E)-(3-methyl-2-thienyl)methylene]naphthalene-1,5-diamine
- N’-((Z)-{3,5-BIS[(E)-(BENZOYLHYDRAZONO)METHYL]PHENYL}METHYLIDENE)BENZOHYDRAZIDE
Uniqueness
N’~3~,N’~5~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]-2,6-dimethyl-3,5-pyridinedicarbohydrazide stands out due to its specific structural features, such as the presence of dimethoxyphenyl groups and the pyridine ring
Properties
Molecular Formula |
C27H29N5O6 |
---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
3-N,5-N-bis[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2,6-dimethylpyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C27H29N5O6/c1-16-20(26(33)31-28-14-18-7-9-22(35-3)24(11-18)37-5)13-21(17(2)30-16)27(34)32-29-15-19-8-10-23(36-4)25(12-19)38-6/h7-15H,1-6H3,(H,31,33)(H,32,34)/b28-14+,29-15+ |
InChI Key |
LVKJFAHWTPFNSP-RABJZLPGSA-N |
Isomeric SMILES |
CC1=C(C=C(C(=N1)C)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC)C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC1=C(C=C(C(=N1)C)C(=O)NN=CC2=CC(=C(C=C2)OC)OC)C(=O)NN=CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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